

Trimethylsulfonium Methyl Sulfate: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfonium methyl sulfate ((CH₃)₃S⁺ CH₃SO₄⁻) is a versatile and efficient methylating agent utilized in a variety of organic syntheses. Its ionic nature and high reactivity make it a valuable reagent in pharmaceutical research and development for the introduction of methyl groups into complex molecular architectures. This technical guide provides an in-depth overview of the synthesis and characterization of **trimethylsulfonium methyl sulfate**, offering detailed experimental protocols and data analysis for researchers in the field.

Synthesis of Trimethylsulfonium Methyl Sulfate

The primary and most direct industrial synthesis of **trimethylsulfonium methyl sulfate** involves the nucleophilic attack of dimethyl sulfide on dimethyl sulfate. This reaction is typically carried out under controlled temperature conditions to manage its exothermic nature.

Reaction Principle

The lone pair of electrons on the sulfur atom of dimethyl sulfide attacks one of the methyl groups of dimethyl sulfate in an SN2 reaction. The sulfate group acts as the leaving group, resulting in the formation of the trimethylsulfonium cation and the methyl sulfate anion.

Experimental Protocol: Synthesis from Dimethyl Sulfide and Dimethyl Sulfate

Materials:

- Dimethyl sulfide ((CH₃)₂S)
- Dimethyl sulfate ((CH₃)₂SO₄)
- Anhydrous acetone (or acetonitrile)
- · Anhydrous diethyl ether

Equipment:

- Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
- Dropping funnel
- · Ice bath
- · Heating mantle
- Büchner funnel and flask
- Vacuum oven

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place a solution of dimethyl sulfide in anhydrous acetone.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add dimethyl sulfate to the stirred solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to a gentle reflux (approximately 40-50 °C) for 2-4 hours.[1]
- Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add anhydrous diethyl ether to induce precipitation.
- Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
- Wash the crystals with two small portions of cold anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the purified trimethylsulfonium methyl sulfate in a vacuum oven at a temperature below 50 °C.

Safety Precautions: Dimethyl sulfate is a potent alkylating agent and is extremely toxic and carcinogenic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Characterization of Trimethylsulfonium Methyl Sulfate

Thorough characterization is essential to confirm the identity and purity of the synthesized **trimethylsulfonium methyl sulfate**. The following are the key analytical techniques employed for this purpose.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **trimethylsulfonium methyl sulfate** is provided in the table below.

Property	Value	Reference
Molecular Formula	C4H12O4S2	[2]
Molecular Weight	188.27 g/mol	
Appearance	White crystalline solid	
Melting Point	92-94 °C	
CAS Number	2181-44-4	

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of **trimethylsulfonium methyl sulfate**.

¹H NMR Spectroscopy: The ¹H NMR spectrum of **trimethylsulfonium methyl sulfate** is expected to show two singlets.

- Experimental Protocol: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum on an NMR spectrometer.
- Data Interpretation:
 - A singlet at approximately 2.9 ppm corresponds to the nine equivalent protons of the three methyl groups attached to the positively charged sulfur atom ((CH₃)₃S+).
 - A singlet at approximately 3.4 ppm is attributed to the three protons of the methyl group of the methyl sulfate anion (CH₃SO₄⁻).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework.

- Experimental Protocol: Prepare a sample as described for ¹H NMR and acquire the ¹³C NMR spectrum.
- Data Interpretation:

- A signal around 25 ppm is assigned to the carbon atoms of the trimethylsulfonium cation.
- A signal around 55 ppm corresponds to the carbon atom of the methyl sulfate anion.

NMR Data	Chemical Shift (δ) ppm	Assignment
¹ H NMR (DMSO-d ₆)	~2.9 (s, 9H)	(CH₃)₃S ⁺
~3.4 (s, 3H)	CH ₃ SO ₄ ⁻	
¹³ C NMR (DMSO-d ₆)	~25	 (CH₃)₃S ⁺
~55	CH ₃ SO ₄ -	

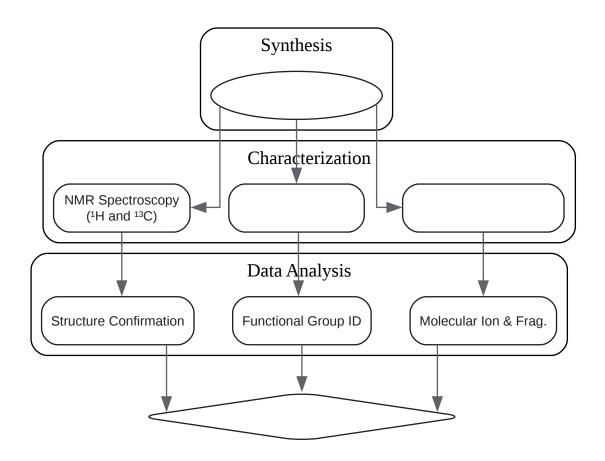
FTIR spectroscopy is used to identify the functional groups present in the molecule.

- Experimental Protocol: The spectrum can be obtained using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
- Data Interpretation:
 - C-H stretching: Bands in the region of 3000-2850 cm⁻¹ are characteristic of C-H stretching vibrations of the methyl groups.
 - S=O stretching: Strong absorption bands in the region of 1250-1200 cm⁻¹ and 1060-1000 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the S=O bonds in the methyl sulfate anion.[3][4]
 - S-O stretching: Bands around 800 cm⁻¹ can be attributed to S-O stretching vibrations.
 - C-S stretching: Vibrations corresponding to the C-S bonds are typically observed in the fingerprint region (around 700-600 cm⁻¹).

FTIR Data	**Wavenumber (cm ⁻¹) **	Assignment
C-H stretch	3000 - 2850	Methyl groups
S=O stretch (asymmetric)	1250 - 1200	Methyl sulfate anion
S=O stretch (symmetric)	1060 - 1000	Methyl sulfate anion
S-O stretch	~800	Methyl sulfate anion
C-S stretch	700 - 600	Trimethylsulfonium cation

ESI-MS is a soft ionization technique suitable for analyzing ionic compounds like **trimethylsulfonium methyl sulfate**.

- Experimental Protocol: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) and introduce it into the ESI source. Analyze in both positive and negative ion modes.
- Data Interpretation:
 - Positive Ion Mode: The spectrum will show a prominent peak corresponding to the trimethylsulfonium cation ((CH₃)₃S+) at m/z 77.
 - Negative Ion Mode: The spectrum will display a major peak for the methyl sulfate anion (CH₃SO₄⁻) at m/z 111.
 - Fragmentation: Collision-induced dissociation (CID) of the trimethylsulfonium cation may lead to the loss of a methyl radical or methane. Fragmentation of the methyl sulfate anion can result in the loss of SO₃.[5]


ESI-MS Data	m/z	Assignment
Positive Ion Mode	77	[(CH₃)₃S] ⁺
Negative Ion Mode	111	[CH ₃ SO ₄] ⁻

Logical and Experimental Workflows

The following diagrams illustrate the synthesis and characterization workflows for **trimethylsulfonium methyl sulfate**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. JP3418194B2 Method for producing trimethylsulfonium acid sulfate and method for epoxidizing carbonyl compound using trimethylsulfonium acid sulfate - Google Patents [patents.google.com]
- 2. Trimethylsulfonium methyl sulfate | C4H12O4S2 | CID 2760871 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trimethylsulfonium Methyl Sulfate: A Comprehensive Technical Guide to Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586383#trimethylsulfonium-methyl-sulfate-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com